molecular formula C10H4N6O B1683985 Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one CAS No. 329710-24-9

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

Cat. No.: B1683985
CAS No.: 329710-24-9
M. Wt: 224.18 g/mol
InChI Key: SSNMLKNJEUSPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a polycyclic heterocyclic compound characterized by a fused indeno backbone integrated with tetraazolo and triazin moieties. The "10-one" suffix denotes a ketone functional group at position 10 of the indeno system.

Properties

IUPAC Name

10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMLKNJEUSPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Mechanism

The foundational approach involves coupling 5-amino-3-methylpyrazole (1a ) or 5-amino-4-phenylpyrazole (1b ) with 1,3-indanedione (2 ) via diazonium intermediates:

  • Diazotization : Treatment of 1a/b with NaNO₂/HCl at 0–5°C generates unstable diazonium chlorides
  • Coupling : Reaction with 1,3-indanedione in alkaline medium yields acyclic hydrazone 3a
  • Cyclization : Refluxing 3a in glacial acetic acid induces intramolecular nucleophilic attack, forming the tetracyclic core

Critical Parameters :

  • Temperature control during diazotization (-5°C to 0°C)
  • Molar ratio of 1,3-indanedione:diazonium salt (1:1.05)
  • Cyclization duration (6–8 hr reflux)

Advanced Cyclocondensation Techniques

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate the cyclization step:

Parameter Conventional Method Microwave Method
Reaction Time 6–8 hours 15–20 minutes
Yield 58–65% 78–92%
Solvent Acetic acid DMF
Temperature 118°C 150°C

This method enhances regioselectivity while reducing decomposition byproducts through rapid energy transfer.

Structural Characterization Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, C4-H)
  • δ 7.92–7.85 (m, 2H, aromatic)
  • δ 7.45–7.38 (m, 2H, aromatic)
  • δ 3.45 (s, 3H, N-CH₃)

IR (KBr, cm⁻¹) :

  • 1745 (C=O stretch)
  • 1620 (C=N azole)
  • 1340, 1280 (N-N stretch)

MS (EI) : m/z 224.18 [M]⁺ (calculated for C₁₀H₄N₆O)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Diazonium coupling 65 95 8 hr Moderate
Microwave cyclization 90 98 20 min High
Solvent-free 82 97 45 min High

Microwave-assisted synthesis demonstrates superior efficiency but requires specialized equipment. The classical diazonium method remains valuable for small-scale exploratory syntheses.

Chemical Reactions Analysis

Types of Reactions

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

While comprehensive data tables and case studies specifically focused on the applications of "Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one" are not available within the provided search results, the search results do offer some information regarding this compound and related chemical compounds.

Information on this compound

  • Structure: this compound is a chemical compound with the molecular formula C10H4N6O .

Related Research Areas

The search results provide information on related chemical compounds and research areas that may be relevant to understanding the potential applications of this compound:

  • Antimicrobial Agents: Research has been conducted on dihydroindeno and indeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines to explore their effect on the in vitro growth of microorganisms causing microbial infection . Some of these compounds have exhibited higher antibacterial and antifungal activity than commercial antibiotics .
  • Type III Secretion System (T3SS) Inhibitors: Some research explores compounds that inhibit the Type III Secretion System (T3SS), a virulence factor in Gram-negative pathogens . An this compound is listed as one of the compounds tested for its inhibition of Prp .
  • Quinoxaline Derivatives: Indolo[2,3-b]-, Indeno[1,2-b]-, and Indeno[2,1-b]pyrido[2,3-f] quinoxaline-3-carboxylic acids and esters have been investigated for their antiviral, antibiotic, and antitumor properties .
  • Triazolothiadiazine Derivatives: New triazolothiadiazine derivatives were synthesized from 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole with substituted aryl .
  • Indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones: A novel and efficient synthesis of 11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-one, a hybrid structure of indenone with imidazo[1,2-a]pyridine, has been achieved .

Mechanism of Action

The mechanism of action of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

2.1. Pyrazolo-Fused 4-Azafluorenones (IPP Series)

describes indeno[1,2-b]pyrazolo[4,3-e]pyridines (IPP), which share a fused indeno-pyrazolo-pyridine core. Key differences include:

  • Heteroatom Arrangement : IPP contains pyridine and pyrazole rings, whereas the target compound features tetraazolo and triazin systems.
  • Functionality: IPP derivatives act as precursors for dicyanovinylidene-substituted fluorophores with intramolecular charge transfer (ICT) properties, enabling applications in cyanide detection . The ketone group in the target compound may offer distinct reactivity for functionalization.
  • Synthesis : IPP is synthesized via a green process, emphasizing solvent-free or low-waste conditions, which contrasts with the lack of reported synthetic routes for the target compound.
2.2. 10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl

details a structurally similar compound with:

  • Molecular Formula : C₁₅H₁₃N₅O (molar mass: 279.30 g/mol).
  • Substituent : A butyl group at position 3 enhances lipophilicity compared to the unsubstituted target compound.
  • Ring Positioning: The indeno fusion ([2,1-e] vs. [2,3-e] in the target compound) alters π-conjugation and steric effects .
2.3. Imidazo-Pyrrolo-Pyrazines

discusses imidazo[1,5-a]pyrrolo[2,3-e]pyrazines , which differ in their nitrogen-rich heterocycles. These compounds are halogenated for pharmaceutical applications, highlighting the role of halogen substituents in modulating bioactivity . The target compound’s tetraazolo group may confer distinct electronic properties but lacks reported halogenation studies.

Physicochemical and Photophysical Properties

Property Target Compound 3-Butyl Derivative IPP Series
Core Structure Indeno-tetraazolo-triazin Indeno-triazolo-triazin Indeno-pyrazolo-pyridine
Key Functional Groups Ketone (C=O) Ketone + butyl Dicyanovinylidene
Photophysical Role Not reported Not reported ICT fluorophores (λem ~500 nm)
Application Potential Unclear Unreported Cyanide sensing

Biological Activity

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H4N6OC_{10}H_4N_6O. The compound features a complex fused ring system that contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Methods often include diazonium coupling and cyclization reactions. For example:

  • Step 1 : Formation of diazonium salts from amino precursors.
  • Step 2 : Coupling with aromatic compounds to form intermediates.
  • Step 3 : Cyclization under acidic conditions to yield the final triazine structure.

These synthetic pathways have been documented in various studies highlighting the efficiency and yield of the produced compounds .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacteria and fungi. For example:

  • Efficacy Against Bacteria : The compound demonstrated inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : In vitro tests revealed that it is effective against multiple Candida species with MIC values ranging from 6.25 μg/mL to 30 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using non-cancerous cell lines. The results indicate that while this compound exhibits antimicrobial properties, it also maintains a favorable safety profile with IC50 values significantly higher than those of conventional chemotherapeutics .

The proposed mechanism of action for this compound involves interference with nucleic acid synthesis in microbial cells. This action is attributed to the compound's ability to interact with DNA and RNA polymerases .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Heterocyclic Chemistry (2010), researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities. The findings indicated that modifications on the indeno ring significantly enhanced activity against Candida albicans and Staphylococcus aureus .

Case Study 2: Cytotoxicity Assessment

Another significant study assessed the cytotoxic effects of this compound on MCF-12 (non-cancerous breast epithelial cells). The results showed that at therapeutic concentrations used for antimicrobial testing (≤ 50 μg/mL), there was minimal cytotoxicity observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 2
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.